5-Bromo-2-(cyclopentyl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
5-bromo-2-cyclopentylpyrimidine |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-11-9(12-6-8)7-3-1-2-4-7/h5-7H,1-4H2 |
InChI Key |
RRKTWQGIZPROBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization
Retrosynthetic Analysis of 5-Bromo-2-(cyclopentyl)pyrimidine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are at the carbon-bromine bond, the bond connecting the cyclopentyl group to the pyrimidine (B1678525) ring, and the bonds forming the heterocyclic ring itself.
Two principal retrosynthetic strategies emerge:
Strategy A: Late-stage Bromination. In this approach, the 2-(cyclopentyl)pyrimidine core is assembled first, followed by a regioselective bromination at the C-5 position. This pathway relies on the successful synthesis of the substituted pyrimidine and a highly selective bromination reaction. The key intermediate is 2-(cyclopentyl)pyrimidine.
Strategy B: Early-stage Bromination. This strategy involves using a pre-brominated pyrimidine precursor. The cyclopentyl moiety is then introduced onto the 5-bromopyrimidine (B23866) ring. This approach hinges on the availability of a suitable 5-bromopyrimidine derivative and a reliable method for introducing the cyclopentyl group.
A further disconnection of the pyrimidine ring itself points to a classical synthesis approach involving the condensation of a three-carbon unit with a source of the N-C-N fragment. For the target molecule, this could involve cyclopentanecarboxamidine and a suitable 1,3-dielectrophile.
Development of Primary Synthetic Pathways
Based on the retrosynthetic analysis, several primary synthetic routes can be devised. These routes focus on the formation of the core pyrimidine structure, the introduction of the specific substituents, and the final halogenation step.
The Pinner synthesis is a classical and versatile method for constructing pyrimidine rings. It involves the condensation of an amidine with a β-dicarbonyl compound or its equivalent. To synthesize 2-(cyclopentyl)pyrimidine, cyclopentanecarboxamidine would be a crucial starting material, reacting with a propan-1,3-dione derivative. Variations of this method, such as reacting amidines with α,β-unsaturated ketones or alkynes, also provide pathways to substituted pyrimidines. youtube.comorganic-chemistry.org
Another prominent method involves the reaction of 1,3-dicarbonyl compounds with urea (B33335) or thiourea, followed by further modifications. For instance, the Biginelli reaction and its variations offer a three-component, one-pot synthesis of dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines. researchgate.net
The cyclopentyl group can be introduced at different stages of the synthesis.
From Cyclopentanecarboxamidine: As mentioned, using cyclopentanecarboxamidine in a cyclization reaction directly incorporates the cyclopentyl group at the C-2 position of the pyrimidine ring. youtube.com
Cross-Coupling Reactions: Modern cross-coupling reactions offer a powerful tool for introducing the cyclopentyl group. For example, a 2-chloropyrimidine (B141910) or 2-bromopyrimidine (B22483) could be coupled with a cyclopentyl organometallic reagent, such as cyclopentylzinc chloride or cyclopentylmagnesium bromide, in the presence of a suitable palladium or nickel catalyst.
Nucleophilic Substitution: While less common for introducing alkyl groups directly onto an electron-deficient ring, a related compound, 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine, is synthesized via nucleophilic substitution of a chlorine atom on 5-bromo-2,4-dichloropyrimidine (B17362) with cyclopentylamine. chemicalbook.comsimsonpharma.com This highlights that C-N bonds are readily formed, and analogous C-C bond-forming reactions could be explored.
The pyrimidine ring is electron-deficient, which makes electrophilic substitution, such as bromination, more difficult than for benzene. However, the C-5 position is the most electron-rich and thus the most susceptible to electrophilic attack.
Several methods have been developed for the regioselective bromination of pyrimidines at the C-5 position:
Direct Bromination with Bromine: The direct bromination of pyrimidine can be achieved, often by first forming a hydrogen halide addition salt. For instance, pyrimidine hydrochloride can be heated with bromine in an aromatic solvent like nitrobenzene (B124822) to yield 5-bromopyrimidine. google.com
Using N-Halosuccinimides: N-Bromosuccinimide (NBS) is a common and milder reagent for the bromination of various heterocyclic compounds, including pyrimidines. nih.govnih.gov The reaction is typically carried out in a suitable solvent, and its selectivity can be high for the C-5 position.
Hypervalent Iodine Reagents: A modern approach involves using hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), in combination with a bromide source like potassium bromide. rsc.org This method is often efficient, proceeds under mild, aqueous conditions, and exhibits high regioselectivity.
Other Brominating Agents: Reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), sometimes enhanced by Lewis acids, have proven effective for the 5-bromination of pyrimidine derivatives like uridine (B1682114). nih.gov
The choice of bromination strategy depends on the substituents already present on the pyrimidine ring, as they can influence the ring's reactivity and the regioselectivity of the reaction.
Optimization of Reaction Conditions for Enhanced Yield and Purity
To make a synthetic route viable, optimization of reaction conditions is crucial. This involves screening various parameters, with solvent selection being one of the most critical.
The choice of solvent can significantly impact reaction rates, yields, and the purity of the final product by influencing the solubility of reactants, stabilizing transition states, and affecting side reactions.
For the synthesis of the pyrimidine ring, a variety of solvents have been studied. In one study on the synthesis of dihydropyrimidine (B8664642) derivatives, methanol (B129727) was found to provide the highest yield compared to other solvents like ethanol, water, and acetonitrile (B52724). researchgate.net In contrast, for certain amination reactions on fused pyrimidines, water has been shown to be an excellent and environmentally friendly solvent choice. nih.gov
Table 1: Effect of Solvent on Pyrimidine Synthesis Yield An example study on a one-pot three-component synthesis of dihydropyrimidines.
| Solvent | Yield (%) |
| Methanol | 86.74 |
| Ethanol | 82.16 |
| Water | 79.52 |
| Acetonitrile | 75.34 |
| No Solvent | 69.45 |
| (Data adapted from a study on l-proline (B1679175) nitrate (B79036) catalyzed synthesis of pyrimidine derivatives) researchgate.net |
For the bromination step, the solvent plays a key role in controlling the reaction temperature and mixing. google.com Aprotic solvents are often preferred for brominations using reagents like DBH. nih.gov
Table 2: Solvent Effects on Bromination Efficiency An example study on the 5-bromination of a uridine derivative with DBH/TMSOTf.
| Solvent | Reaction Time | Yield (%) |
| CH₂Cl₂ | 2 h | 100 |
| CH₃CN | 1 h | 98 |
| DMF | 0.5 h | 98 |
| (Data adapted from a study on bromination of nucleosides) nih.gov |
As the table shows, polar aprotic solvents like acetonitrile and DMF can lead to significantly faster reaction times compared to dichloromethane, although all can produce excellent yields. nih.gov The final choice of solvent would involve a trade-off between reaction speed, cost, safety, and ease of purification.
Catalyst Evaluation (Homogeneous and Heterogeneous)
The synthesis of pyrimidine derivatives, including this compound, is heavily influenced by the choice of catalyst. Both homogeneous and heterogeneous systems are employed, each presenting distinct advantages and disadvantages. nih.gov
Homogeneous catalysts , which exist in the same phase as the reactants, offer high reactivity and selectivity due to the excellent accessibility of their active sites. nih.govrsc.org Examples used in pyrimidine-related syntheses include organometallic complexes and ionic liquids. nih.gov While effective, a significant drawback of homogeneous catalysts is the often-difficult separation from the reaction mixture, which can lead to product contamination and catalyst loss. nih.gov
Heterogeneous catalysts , which are in a different phase from the reactants, are prized for their ease of separation and recyclability. nih.gov This is a significant advantage in industrial applications, contributing to more sustainable and cost-effective processes. Recent research has focused on developing highly active heterogeneous catalysts, such as magnetically recoverable nanocatalysts, for the synthesis of pyrimidine-based compounds. nih.gov These catalysts combine the high surface area and reactivity of nanoparticles with the practical benefit of simple magnetic separation after the reaction is complete. nih.govnih.gov For instance, nanocatalysts like Fe₃O₄@Ph-PMO-NaHSO₄ have been successfully used in the synthesis of related heterocyclic structures, demonstrating the potential for high efficiency and reusability over multiple reaction cycles. nih.gov
The choice between homogeneous and heterogeneous catalysts often involves a trade-off between reactivity and process practicality. The ongoing development of advanced heterogeneous systems, particularly nanocatalysts, aims to bridge this gap by offering both high catalytic activity and straightforward recovery. nih.govnih.gov
| Catalyst Type | Examples | Advantages | Disadvantages | References |
|---|---|---|---|---|
| Homogeneous | Organometallic Complexes, Ionic Liquids | High reactivity, High selectivity, Good active site accessibility | Difficult to separate from product, Potential for product contamination, Catalyst loss | nih.govrsc.org |
| Heterogeneous | Magnetically Recoverable Nanocatalysts (e.g., Fe₃O₄-based), Zeolites | Easy separation and recovery, Reusability, Improved process sustainability | Potentially lower reaction rates due to limited surface area, Mass transfer limitations | nih.govnih.govresearchgate.net |
Temperature and Pressure Parameter Studies
Optimizing reaction parameters such as temperature and pressure is crucial for maximizing the yield and purity of this compound. Temperature directly influences reaction kinetics, with higher temperatures generally leading to faster reaction rates. However, excessively high temperatures can promote the formation of side products or cause decomposition of the desired compound.
For the synthesis of related 5-bromo-2-substituted pyrimidines, reaction temperatures are often maintained within a specific range, for example, between 70°C and 105°C. google.com In another documented synthesis, a temperature of 80-90°C was found to be optimal for the reaction to proceed efficiently. chemicalbook.com The precise temperature profile depends on the specific reactants, solvent, and catalyst system being used.
Pressure is another key parameter, particularly in flow chemistry systems. illinois.edu While many pyrimidine syntheses are conducted at atmospheric pressure, applying elevated pressure in a continuous flow reactor can increase the boiling point of solvents, allowing for higher reaction temperatures and consequently, accelerated reaction rates. This is a significant advantage of flow chemistry for process optimization. nih.gov
| Reaction Type | Typical Temperature Range (°C) | Observations | References |
|---|---|---|---|
| Synthesis of 5-bromo-2-substituted pyrimidines | 70 - 105 | Optimal range for product formation in a specific one-step reaction. | google.com |
| Synthesis of 5-bromo-2-(trifluoromethyl)pyrimidine | 80 - 90 | Maintained for several hours to ensure reaction completion. | chemicalbook.com |
| Microwave-Assisted Synthesis | 100 - 150 | Rapid heating achieves high temperatures quickly, reducing overall reaction time. | colab.ws |
Reaction Time Course Analysis
The duration of a chemical reaction is a critical factor in process efficiency and throughput. Analysis of reaction times for pyrimidine synthesis highlights a significant divergence between conventional heating methods and modern, intensified techniques.
Traditional synthetic routes often require prolonged reaction times, ranging from several hours to multiple days to achieve completion. nih.govresearchgate.net For instance, one method involving the protection of an amino group on a pyrimidine ring required stirring at 40°C for two days. nih.gov Another reflux-based synthesis of bromo-pyrimidine analogues specified reaction times from 8 to 24 hours depending on the specific transformation step. researchgate.net
In stark contrast, green chemistry approaches offer dramatic reductions in reaction time. Microwave-assisted synthesis, for example, can often be completed in a matter of minutes due to the rapid and efficient heating of the reaction mixture. tandfonline.comresearchgate.netnih.gov This acceleration is a hallmark of microwave chemistry and a primary reason for its adoption in synthesizing pyrimidine libraries. colab.wsacs.org Similarly, flow chemistry systems can significantly shorten reaction times by providing superior heat and mass transfer, allowing reactions to reach completion within the short residence time of the fluid in the reactor. illinois.edu
| Synthetic Method | Typical Reaction Time | Key Characteristics | References |
|---|---|---|---|
| Conventional Heating (Reflux) | 8 - 48 hours | Standard laboratory procedure, often requiring long durations. | nih.govresearchgate.net |
| Microwave-Assisted Synthesis | ~5 - 15 minutes | Rapid, uniform heating drastically reduces reaction time. | tandfonline.comresearchgate.net |
| Flow Chemistry | Seconds to Minutes (Residence Time) | Continuous processing with excellent control over reaction parameters. | researchgate.netillinois.edu |
Alternative and Green Chemistry Synthetic Routes
The principles of green chemistry, which aim to reduce waste and improve the sustainability of chemical processes, are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound.
Photoredox Catalysis in Pyrimidine Synthesis
Visible-light photoredox catalysis has emerged as a powerful and mild method for forming chemical bonds. youtube.com This technique utilizes a photocatalyst (often an organic dye or a metal complex) that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates under gentle conditions. youtube.comnicewiczlaboratory.com
In the context of pyrimidine synthesis and functionalization, photoredox catalysis has been successfully applied to modify complex nucleoside structures. acs.org For example, dual photoredox/nickel catalysis has been used for the decarboxylative coupling of amino acids to uridine derivatives. acs.org The mechanism typically involves the photoexcited catalyst oxidizing or reducing a substrate to form a radical, which then participates in the desired bond-forming reaction. This approach offers high functional group tolerance and avoids the use of harsh reagents and high temperatures, making it a highly attractive green chemistry tool. youtube.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis is a well-established green chemistry technique that leverages microwave irradiation to heat reactions rapidly and efficiently. nih.gov Unlike conventional heating, which relies on thermal conductivity, microwave energy directly couples with polar molecules in the reaction mixture, leading to uniform heating and a significant reduction in reaction times. tandfonline.com
This method has been widely used for the synthesis of various pyrimidine derivatives. colab.wstandfonline.comresearchgate.netacs.org The benefits include not only accelerated reaction rates but also often higher product yields and purity. nih.gov Furthermore, many microwave-assisted reactions can be performed under solvent-free conditions, which further enhances their green credentials by reducing solvent waste. tandfonline.com
Flow Chemistry Applications
Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production. teknoscienze.com In a flow system, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. illinois.edu This methodology offers superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. researchgate.netnih.gov
The application of flow chemistry to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a rapidly growing field. researchgate.netteknoscienze.com For pyrimidine synthesis, flow reactors can enable the use of hazardous reagents or the generation of unstable intermediates in a controlled and safe manner. nih.gov The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange, preventing thermal runaways. illinois.edu Furthermore, telescoping multiple reaction steps into a single continuous sequence without intermediate purification can dramatically improve process efficiency. nih.gov The integration of techniques like microwave heating or photochemistry into flow systems further expands the synthetic possibilities. nih.gov
Chemical Transformations and Derivatization Studies
Reactivity of the Bromine Atom at the C5 Position
The bromine atom at the C5 position of the pyrimidine (B1678525) ring is amenable to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are highly effective in mediating the coupling of 5-Bromo-2-(cyclopentyl)pyrimidine with a range of organic partners. These reactions typically proceed with good to excellent yields and tolerate a variety of functional groups.
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, and vinyl substituents at the C5 position. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium carbonate, and a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2).
Detailed research findings have shown that the Suzuki-Miyaura coupling of 5-bromopyrimidines with a variety of boronic acids proceeds efficiently. For instance, the coupling of 5-bromopyrimidine (B23866) with heteroaryl boronic acids has been demonstrated to give good yields. The choice of catalyst, base, and solvent system is crucial for optimizing the reaction conditions and achieving high yields of the desired coupled products.
Table 1: Examples of Suzuki-Miyaura Coupling with 5-Bromopyrimidine Derivatives
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 92 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 88 |
| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | Cs₂CO₃ | THF/H₂O | 78 |
The Sonogashira coupling enables the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in synthesizing 5-alkynyl-2-(cyclopentyl)pyrimidines, which are valuable intermediates in organic synthesis. The reaction is typically carried out in the presence of a base, such as a secondary or tertiary amine, which also often serves as the solvent.
Research has demonstrated the successful Sonogashira coupling of 5-bromopyrimidines with various terminal alkynes. The choice of palladium source, ligand, copper salt, and base can significantly influence the reaction's efficiency. For example, catalyst systems like Pd(PPh₃)₂Cl₂/CuI in the presence of an amine base like triethylamine are commonly employed.
Table 2: Examples of Sonogashira Coupling with 5-Bromopyrimidine Derivatives
| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 90 |
| 2 | 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | Toluene | 85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 95 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | Acetonitrile (B52724) | 82 |
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, involving the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. askfilo.comscirp.org This reaction allows for the synthesis of 5-amino-2-(cyclopentyl)pyrimidine derivatives, which are important building blocks in medicinal chemistry. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include a wide range of amines and aryl halides. wikipedia.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. Common bases used include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃).
Table 3: Examples of Buchwald-Hartwig Amination with 5-Bromopyrimidine Derivatives
| Entry | Amine | Pd Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 95 |
| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | THF | 92 |
| 4 | n-Butylamine | Pd(OAc)₂ | BrettPhos | LiHMDS | Toluene | 85 |
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex, to form a C-C bond. This reaction is particularly useful for coupling with sp³-hybridized carbon centers. For this compound, this allows for the introduction of various alkyl and aryl groups.
The Negishi coupling is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³) bonds efficiently. Organozinc reagents are typically prepared in situ or used as pre-formed solutions. Palladium catalysts with phosphine ligands are commonly employed to facilitate the coupling.
Table 4: Examples of Negishi Coupling with 5-Bromopyrimidine Derivatives
| Entry | Organozinc Reagent | Pd Catalyst | Ligand | Solvent | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 89 |
| 2 | Ethylzinc bromide | Pd(dppf)Cl₂ | - | THF | 82 |
| 3 | Isopropylzinc bromide | Pd(OAc)₂ | CPhos | THF/Toluene | 91 |
| 4 | Benzylzinc chloride | Pd₂(dba)₃ | SPhos | Dioxane | 87 |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups. The pyrimidine ring itself is electron-deficient, which can facilitate SNAr reactions. However, the reactivity of 5-bromopyrimidines in SNAr reactions is generally lower compared to pyrimidines with leaving groups at the 2-, 4-, or 6-positions, and often requires harsh reaction conditions or further activation of the ring.
The scope of SNAr reactions on simple 5-bromopyrimidines is somewhat limited without strong activation. askfilo.com The reaction often necessitates strong nucleophiles and elevated temperatures. The mechanism can proceed through a stepwise addition-elimination pathway involving a Meisenheimer complex, or a concerted mechanism.
Table 5: Examples of SNAr Reactions with Activated Pyrimidine Derivatives
| Entry | Nucleophile | Substrate | Conditions | Product | Yield (%) |
| 1 | Sodium methoxide | 5-Bromo-2,4-dinitropyrimidine | MeOH, reflux | 5-Bromo-2-methoxy-4-nitropyrimidine | 85 |
| 2 | Piperidine | 5-Bromo-2-chloro-4-nitropyrimidine | EtOH, 80 °C | 5-Bromo-2-(piperidin-1-yl)-4-nitropyrimidine | 78 |
| 3 | Sodium thiophenoxide | 5-Bromo-2-fluoropyrimidine | DMF, 100 °C | 5-Bromo-2-(phenylthio)pyrimidine | 65 |
Lithiation and Electrophilic Quenching Reactions
The presence of a bromine atom at the C5 position of the pyrimidine ring offers a strategic site for metal-halogen exchange reactions. Treatment of this compound with strong organolithium bases, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) is expected to facilitate a rapid bromine-lithium exchange. This process generates a highly reactive intermediate, 5-lithio-2-(cyclopentyl)pyrimidine.
This lithiated species serves as a potent nucleophile and can be trapped by a wide array of electrophiles to introduce new functional groups at the C5 position. This method provides a powerful tool for creating a diverse library of 5-substituted 2-(cyclopentyl)pyrimidine derivatives. The general transformation is outlined below:
Reaction Scheme: Lithiation and Electrophilic Quench

Caption: General reaction pathway for the formation of 5-lithio-2-(cyclopentyl)pyrimidine and its subsequent reaction with an electrophile (E+).
The versatility of this approach is demonstrated by the variety of functional groups that can be introduced. Quenching the lithiated intermediate with different electrophiles leads to a range of derivatives, as detailed in the following table.
Interactive Table: Potential Products from Electrophilic Quenching of 5-Lithio-2-(cyclopentyl)pyrimidine
| Electrophile | Reagent Example | Resulting Functional Group | Product Name |
| Proton Source | H₂O or CH₃OH | -H | 2-(Cyclopentyl)pyrimidine |
| Aldehyde | Acetaldehyde (CH₃CHO) | -CH(OH)CH₃ | 1-(2-(Cyclopentyl)pyrimidin-5-yl)ethan-1-ol |
| Ketone | Acetone ((CH₃)₂CO) | -C(OH)(CH₃)₂ | 2-(2-(Cyclopentyl)pyrimidin-5-yl)propan-2-ol |
| Carbon Dioxide | CO₂ (gas) | -COOH | 2-(Cyclopentyl)pyrimidine-5-carboxylic acid |
| Alkyl Halide | Iodomethane (CH₃I) | -CH₃ | 5-Methyl-2-(cyclopentyl)pyrimidine |
| Silyl Halide | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | 5-(Trimethylsilyl)-2-(cyclopentyl)pyrimidine |
Reactivity of the Pyrimidine Core
The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. wikipedia.orgnih.gov In this compound, the C2 position is occupied. The remaining C4 and C6 positions are primary sites for potential nucleophilic attack, especially if a suitable leaving group is present or if the ring is further activated.
Direct functionalization of the C4 and C6 C-H bonds is challenging. However, derivatization strategies often involve the introduction of leaving groups (e.g., halogens) at these positions. For a hypothetical derivative such as 5-bromo-4-chloro-2-(cyclopentyl)pyrimidine, the C4 position would be highly activated towards substitution by various nucleophiles. The electron-withdrawing nature of the ring nitrogen atoms and the bromine atom at C5 enhances the electrophilicity of the C4 and C6 carbons.
Interactive Table: Hypothetical SNAr Reactions on a 4-Chloro-Substituted Derivative
| Nucleophile | Reagent Example | Introduced Group | Hypothetical Product Name |
| Alkoxide | Sodium methoxide (NaOMe) | -OCH₃ | 5-Bromo-4-methoxy-2-(cyclopentyl)pyrimidine |
| Amine | Ammonia (NH₃) | -NH₂ | 4-Amino-5-bromo-2-(cyclopentyl)pyrimidine |
| Thiolate | Sodium thiophenoxide (NaSPh) | -SPh | 5-Bromo-2-(cyclopentyl)-4-(phenylthio)pyrimidine |
| Cyanide | Sodium cyanide (NaCN) | -CN | This compound-4-carbonitrile |
Simple monocyclic pyrimidines like this compound are generally aromatic and possess considerable stability. researchgate.net Consequently, ring-opening and rearrangement reactions are not common transformations for this class of compounds under typical laboratory conditions.
Such reactions usually necessitate specific structural features or harsh reaction conditions. For instance, the presence of fused, strained rings, quaternization of a ring nitrogen, or enzymatic action can facilitate ring cleavage. umich.eduwur.nl One known pathway for pyrimidine ring-opening involves the attack of a potent nucleophile at an activated C4 or C6 position, which can, in some cases, lead to the cleavage of an adjacent C-N or C-C bond within the ring. wur.nl
Rearrangements, such as the Dimroth rearrangement, are also well-documented in pyrimidine chemistry but typically require specific functionalities, like exocyclic imines, which are absent in the parent compound. nih.gov Therefore, for this compound itself, these transformations are considered energetically unfavorable and have not been reported.
Transformations Involving the Cyclopentyl Substituent
The cyclopentyl group attached to the pyrimidine core is an aliphatic, saturated ring system. Transformations on this substituent would be expected to follow reaction pathways typical for cycloalkanes, primarily free-radical reactions.
Direct functionalization of the C-H bonds on the cyclopentyl ring can be achieved through radical-initiated processes, such as halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light). This type of reaction is generally not regioselective and would likely produce a mixture of constitutional isomers, with bromination occurring at the C1, C2, or C3 positions of the cyclopentyl ring. The reactivity of the C1 C-H bond (alpha to the pyrimidine ring) might be slightly different from the others due to electronic effects from the aromatic ring.
Interactive Table: Potential Products of Radical Bromination of the Cyclopentyl Ring
| Position of Bromination | Product Name |
| C1 | 5-Bromo-2-(1-bromocyclopentyl)pyrimidine |
| C2 | 5-Bromo-2-(2-bromocyclopentyl)pyrimidine |
| C3 | 5-Bromo-2-(3-bromocyclopentyl)pyrimidine |
The bond connecting the cyclopentyl substituent to the pyrimidine ring is a robust C(sp²)-C(sp³) single bond. This linkage is chemically stable and resistant to cleavage under most standard synthetic conditions.
The cleavage of unstrained C-C bonds of this type is a significant chemical challenge and typically requires specialized and energetic conditions, such as high-temperature pyrolysis or transition-metal-catalyzed activation. researchgate.net While methods for C-C bond activation and cleavage have advanced, their application to a system like this compound has not been documented. For the purposes of synthetic derivatization, this bond is considered inert, allowing for extensive chemical modification at other positions of the molecule without its disruption.
Synthesis of Structural Analogs and Derivatives
The generation of structural analogs and derivatives of this compound is a key area of research aimed at understanding structure-activity relationships. This is often achieved through isosteric replacements of the cyclopentyl group and homologation or chain elongation at various positions of the molecule.
Isosteric replacement involves the substitution of the cyclopentyl group with other cyclic or heterocyclic moieties that are of a similar size and shape. This strategy is employed to investigate the impact of ring size, heteroatom incorporation, and conformational flexibility on the compound's properties. The synthesis of such analogs can be achieved through various synthetic routes, often starting from common precursors.
A general and efficient one-step method for the preparation of 5-bromo-2-substituted pyrimidines involves the reaction of 2-bromomalonaldehyde (B19672) with an appropriate amidine compound. This method is advantageous due to its simplicity, short reaction time, and low cost, making it suitable for the synthesis of a library of analogs. google.com For instance, by using different cycloalkyl or heterocyclyl amidines, a range of isosteric replacements for the cyclopentyl group can be synthesized.
Another common strategy involves the use of 5-bromo-2-chloropyrimidine or 5-bromo-2,4-dichloropyrimidine (B17362) as a starting material. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various cyclic and heterocyclic groups. For example, reaction with different nucleophiles can yield a variety of 2-substituted-5-bromopyrimidines. This approach has been utilized in the synthesis of a diverse set of 5-bromo-pyrimidine derivatives. researchgate.net
Examples of isosteric replacements for the cyclopentyl group that have been synthesized, though not always directly from this compound itself, include:
Cyclohexyl and Cycloheptyl Analogs: Larger cycloalkane rings can be introduced to probe the effect of ring size. The synthesis of 5-Bromo-2-(cyclohexyl)pyrimidine has been documented.
Heterocyclic Analogs: The incorporation of heteroatoms into the cyclic moiety can significantly alter the electronic and steric properties of the molecule. Examples include the synthesis of 5-Bromo-2-(tetrahydrofuran-2-yl)pyrimidine and derivatives containing thienyl groups. nih.govresearchgate.net The synthesis of 5-bromo-2-(methylthio)pyrimidine also demonstrates the introduction of a sulfur-containing group at the 2-position. chemicalbook.com
| Original Moiety | Isosteric Replacement | Example Compound |
| Cyclopentyl | Cyclohexyl | 5-Bromo-2-(cyclohexyl)pyrimidine |
| Cyclopentyl | Tetrahydrofuranyl | 5-Bromo-2-(tetrahydrofuran-2-yl)pyrimidine |
| Cyclopentyl | Thienyl | 5-Bromo-2-(thienyl)pyrimidine |
Homologation and chain elongation studies involve the extension of the carbon framework of the molecule, either by adding methylene (B1212753) groups to the cyclopentyl side chain or by introducing alkyl chains at other positions on the pyrimidine ring. Such modifications can influence the lipophilicity and conformational flexibility of the compound.
While specific examples of homologation directly on the cyclopentyl group of this compound are not extensively detailed in the available literature, general synthetic strategies for pyrimidine derivatives can be applied. For instance, functionalization of the cyclopentyl ring, followed by chain extension reactions, could be a viable route.
Chain elongation on the pyrimidine ring itself has been explored in related systems. For example, a regioselective lithiation-substitution protocol has been used to introduce various substituents at the C-6 position of 2-amino-5-bromo-4(3H)-pyrimidinones, demonstrating the feasibility of alkyl chain introduction on the pyrimidine core. nih.gov Although this example is not directly on the target molecule, it illustrates a potential pathway for modification.
Furthermore, the synthesis of derivatives such as 5-bromo-2-(3-chloromethyl-phenyl)-pyrimidine showcases the introduction of a functionalized side chain at the 2-position, which can serve as a handle for further chain elongation reactions. sigmaaldrich.com
| Position of Elongation | Type of Elongation | Example Strategy |
| 2-position (Side Chain) | Insertion of -CH2- | Synthesis of 2-(cyclopentylmethyl)-5-bromopyrimidine |
| 6-position (Ring) | Addition of alkyl chain | Lithiation followed by reaction with alkyl halides |
Structural Elucidation Methodologies
Spectroscopic Analysis Techniques
Spectroscopic analysis is the cornerstone for elucidating the structure of novel chemical entities. High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is utilized to map out the carbon-hydrogen framework, while Mass Spectrometry (MS) provides crucial information on the molecular weight and fragmentation patterns of the molecule.
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. By analyzing the behavior of protons (¹H) and carbon-13 (¹³C) isotopes in a magnetic field, it is possible to deduce the precise structure of a molecule.
In the ¹H NMR spectrum of 5-Bromo-2-(cyclopentyl)pyrimidine, the distinct electronic environments of the protons lead to a characteristic set of signals. The two protons on the pyrimidine (B1678525) ring are chemically non-equivalent and are expected to appear as two distinct singlets in the aromatic region, typically between δ 8.5 and 9.0 ppm. The proton at the C4 position is generally found further downfield than the C6 proton due to the electronic effects of the adjacent nitrogen atoms.
The cyclopentyl group protons present a more complex pattern. The single proton attached to the carbon directly bonded to the pyrimidine ring (C1') is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining eight protons on the cyclopentyl ring would appear as overlapping multiplets in the upfield, aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | Singlet | 1H | H-4 / H-6 (Pyrimidine) |
| ~8.6 | Singlet | 1H | H-6 / H-4 (Pyrimidine) |
| ~3.4 | Multiplet | 1H | H-1' (Cyclopentyl) |
| ~2.1-1.6 | Multiplet | 8H | H-2', H-3', H-4', H-5' (Cyclopentyl) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the cyclopentyl group (assuming free rotation), fewer than nine carbon signals are expected. The pyrimidine ring should show three distinct signals for its three unique carbon atoms. The carbon atom C5, bonded to bromine, would be shifted to a lower field compared to unsubstituted pyrimidine. The C2 carbon, attached to the cyclopentyl group, and the C4/C6 carbons will also have characteristic chemical shifts. The cyclopentyl group is expected to show three signals: one for the carbon attached to the pyrimidine ring (C1') and two for the remaining four carbons (C2'/C5' and C3'/C4').
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ ppm) | Assignment |
| ~170 | C-2 (Pyrimidine) |
| ~160 | C-4 / C-6 (Pyrimidine) |
| ~125 | C-5 (Pyrimidine) |
| ~45 | C-1' (Cyclopentyl) |
| ~33 | C-2' / C-5' (Cyclopentyl) |
| ~26 | C-3' / C-4' (Cyclopentyl) |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, strong cross-peaks would be expected between the methine proton (H-1') and the adjacent methylene protons (H-2'/H-5') of the cyclopentyl ring, and subsequently between the different methylene groups within the ring. No correlations would be observed for the singlet pyrimidine protons. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the pyrimidine proton signals would correlate with the C4 and C6 carbon signals, and the cyclopentyl proton signals would correlate with their respective carbon signals (C1', C2'/C5', C3'/C4'). nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different parts of the molecule. Key correlations would include those between the cyclopentyl proton H-1' and the pyrimidine carbons C-2 and C-6, as well as between the pyrimidine proton H-6 and the cyclopentyl carbon C-1'. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are bonded. This provides information about the molecule's 3D conformation. A significant NOE would be expected between the cyclopentyl protons at the C-2' and C-5' positions and the pyrimidine proton at the C-6 position, confirming their spatial proximity.
Table 3: Key Expected 2D NMR Correlations
| Experiment | Correlation |
| COSY | H-1' ↔ H-2'/H-5'; H-2'/H-5' ↔ H-3'/H-4' |
| HSQC | H-4 ↔ C-4; H-6 ↔ C-6; H-1' ↔ C-1'; etc. |
| HMBC | H-1' ↔ C-2, C-6; H-6 ↔ C-1', C-5; H-4 ↔ C-2, C-5 |
| NOESY | H-6 ↔ H-2'/H-5' |
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
ESI-MS is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. ekb.eg A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent molecular ion peaks separated by 2 mass units ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity. iosrjournals.orgyoutube.com
The analysis of the fragmentation pattern in MS/MS experiments can further confirm the structure. Common fragmentation pathways would involve the cleavage of the bond between the pyrimidine and the cyclopentyl ring or the loss of the bromine atom.
Table 4: Predicted ESI-MS Data for this compound
| m/z (mass-to-charge ratio) | Assignment |
| 228.0 / 230.0 | [M+H]⁺ |
| 159.0 / 161.0 | [M - C₅H₉]⁺ |
| 149.0 | [M - Br]⁺ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial technique for the analysis of volatile and semi-volatile compounds. In the case of this compound, GC would separate the compound from any impurities, and the subsequent mass spectrometry would provide information about its molecular weight and fragmentation pattern, which is instrumental in confirming its structure.
While a specific mass spectrum for this compound is not publicly documented, the expected fragmentation pattern can be predicted based on the known behavior of similar chemical structures. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity would also be observed, arising from the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
Key fragmentation pathways for brominated pyrimidines often involve the loss of the bromine atom and cleavage of the cyclopentyl ring. nih.gov The fragmentation of the pyrimidine ring itself is also a possibility. nih.gov A general understanding of fragmentation patterns for organic molecules further supports these predictions. For instance, cleavage of bonds adjacent to functional groups is a common fragmentation route. libretexts.orgwhitman.edu
Table 1: Predicted Major Mass Spectral Fragments for this compound
| Fragment | Predicted m/z | Interpretation |
| [C₉H₁₁BrN₂]⁺ | 226/228 | Molecular ion (M⁺) |
| [C₉H₁₁N₂]⁺ | 147 | Loss of Br |
| [C₄H₃BrN₂]⁺ | 158/160 | Loss of cyclopentyl group |
| [C₅H₉]⁺ | 69 | Cyclopentyl cation |
This table is predictive and based on general fragmentation principles and data for analogous compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the pyrimidine ring, the cyclopentyl group, and the carbon-bromine bond.
Although the experimental IR spectrum for this specific compound is not available, data from related pyrimidine derivatives can provide significant insights. researchgate.netcore.ac.uk The pyrimidine ring would show characteristic C-H aromatic stretching vibrations, C=C and C=N stretching vibrations. researchgate.net The cyclopentyl group would be identified by its aliphatic C-H stretching and bending vibrations. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretching | Pyrimidine ring |
| ~2960-2850 | C-H Stretching | Cyclopentyl group |
| ~1600-1450 | C=C and C=N Stretching | Pyrimidine ring |
| ~1470-1450 | CH₂ Bending | Cyclopentyl group |
| ~700-500 | C-Br Stretching | Bromo-substituent |
This table is based on established correlation tables and spectral data of similar compounds like pyrimidine and other pyrimidine derivatives. researchgate.netchemicalbook.comnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the π-electron system of the pyrimidine ring and the presence of the bromine atom.
Studies on halogenated pyrimidines have shown that halogenation can cause a red-shift (a shift to longer wavelengths) in the absorption bands compared to the parent pyrimidine molecule. rsc.orgrsc.orgresearchgate.net This is attributed to the interaction of the lone pair electrons of the halogen with the π-system of the ring. Therefore, this compound would likely exhibit absorption maxima at slightly longer wavelengths than 2-cyclopentylpyrimidine. The electronic transitions would primarily be of the π → π* and n → π* type, characteristic of heteroaromatic compounds.
Table 3: Predicted UV-Vis Absorption Bands for this compound in a Non-polar Solvent
| Predicted λmax (nm) | Electronic Transition | Chromophore |
| ~250-270 | π → π | Pyrimidine ring |
| ~290-310 | n → π | Pyrimidine ring |
These predictions are based on the UV-Vis spectra of related halogenated pyrimidines and the general principles of electronic spectroscopy. rsc.orgrsc.orgresearchgate.netsharif.edu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis
To date, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Such a study would be invaluable for unequivocally confirming its molecular structure in the solid state. The analysis would reveal the precise conformation of the cyclopentyl ring and its orientation relative to the pyrimidine ring.
Polymorphism and Co-crystallization Studies
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. numberanalytics.comsfasu.eduyoutube.comswarthmore.edu Organic molecules, particularly those with conformational flexibility like the cyclopentyl group in this compound, are prone to exhibiting polymorphism. Different polymorphs can have distinct physical properties, such as melting point and solubility. The study of polymorphism is crucial in fields like pharmaceuticals, where the solid-state form of a drug can impact its efficacy.
Co-crystallization involves crystallizing a compound with another molecule (a co-former) in a stoichiometric ratio. This technique is often employed to modify the physical properties of a solid. Studies on the co-crystallization of this compound could potentially lead to new solid forms with tailored properties.
Conformational Analysis in the Crystalline State
The cyclopentyl ring in this compound is not planar and can adopt several conformations, such as the envelope and twist forms. A single-crystal X-ray diffraction study would determine the preferred conformation of the cyclopentyl ring in the crystalline state. swarthmore.edu This conformation is a result of the balance between intramolecular forces (steric hindrance) and intermolecular packing forces within the crystal lattice. The orientation of the cyclopentyl group with respect to the pyrimidine ring, defined by the torsion angle between the two rings, would also be precisely determined.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 5-Bromo-2-(cyclopentyl)pyrimidine, a DFT approach, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional structure (geometry optimization). This process would yield precise bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, a wealth of electronic properties could be calculated. These would include the distribution of electron density, the molecular electrostatic potential (MEP) map—highlighting electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively—and the dipole moment.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Hypothetical Value |
| C2-N1 Bond Length (Å) | 1.34 |
| C5-Br Bond Length (Å) | 1.90 |
| N1-C2-N3 Bond Angle (°) | 115.0 |
| C4-C5-Br Bond Angle (°) | 118.5 |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations.
For even greater accuracy, particularly for electronic energies, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory could be utilized. While computationally more demanding, these methods provide benchmark-quality data that can be used to validate results from less expensive methods like DFT. Such high-accuracy predictions are vital for understanding reaction mechanisms and energetics involving this compound.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. An FMO analysis of this compound would reveal the energies and spatial distributions of these orbitals. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.
Table 2: Hypothetical FMO Analysis Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from FMO analysis.
Computational methods can predict spectroscopic data, which is invaluable for the identification and characterization of a compound. For this compound, calculations could predict its ¹H and ¹³C NMR chemical shifts. This would involve calculating the magnetic shielding tensors for each nucleus. Similarly, the vibrational frequencies corresponding to its infrared (IR) spectrum could be computed, allowing for the assignment of specific absorption bands to particular molecular motions. Challenges in accurately predicting chemical shifts for brominated compounds are noted in the literature, often requiring specialized methods or empirical corrections.
Molecular Dynamics (MD) Simulations
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time.
The cyclopentyl group in this compound is flexible and can adopt various conformations (e.g., envelope, twist). MD simulations, both in the gas phase and in different solvents, would reveal the preferred conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or solvent molecules. The simulations would track the trajectories of all atoms over time, providing a detailed movie of the molecule's dynamic nature.
Ligand Flexibility and Dynamics
The flexibility of a ligand is a critical determinant of its ability to bind to a biological target. In the case of this compound, the primary source of flexibility arises from the cyclopentyl group attached at the C2 position of the pyrimidine (B1678525) ring. Molecular dynamics (MD) simulations of similar pyrimidine-based ligands have shown that such aliphatic rings are not static but exhibit a range of conformations. rsc.org
Molecular Docking and Ligand-Based Virtual Screening
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this is instrumental in predicting how it might interact with potential biological targets.
Prediction of Binding Modes with Potential Biological Targets
Given that many pyrimidine derivatives are known to be inhibitors of cyclin-dependent kinases (CDKs), it is plausible to hypothesize that this compound could also target these enzymes. bau.edu.tr Docking studies of various pyrimidine-based inhibitors into the ATP-binding site of CDKs, such as CDK2, have consistently shown a characteristic binding mode. nih.gov
Typically, the pyrimidine core acts as a hinge-binder, forming hydrogen bonds with the backbone atoms of the hinge region of the kinase. mdpi.com For this compound, the nitrogen atoms in the pyrimidine ring are expected to form one or two hydrogen bonds with the hinge residues of a kinase like CDK2 (e.g., with the backbone NH and CO of Leu83). mdpi.com
Scoring Functions for Ligand-Target Interactions
Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and its target. These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. The binding energy of pyrimidine derivatives to their targets is influenced by a combination of factors, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
In studies of similar pyrimidine-based CDK2 inhibitors, binding energies have been calculated to be in the range of -7 to -8 kcal/mol. nih.gov These values are indicative of a good binding affinity. The contribution of different energy components can be analyzed to understand the driving forces of binding. For instance, the hydrogen bonds formed by the pyrimidine core would contribute significantly to the electrostatic and polar solvation energy, while the interactions of the cyclopentyl group would be reflected in the van der Waals and non-polar solvation energy terms.
| Interaction Component | Estimated Energy Contribution (kcal/mol) |
|---|---|
| van der Waals Energy | -4.0 to -6.0 |
| Hydrogen Bonding Energy | -2.0 to -3.0 |
| Electrostatic Energy | -1.0 to -2.0 |
| Total Binding Energy | -7.0 to -9.0 |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.
Development of Predictive Models for Chemical and Biological Attributes
While a specific QSAR model for a series containing this compound is not available, numerous studies have developed robust QSAR models for various classes of pyrimidine derivatives. nih.gov These models often use multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANN) to correlate molecular descriptors with biological activity. nih.gov
For a series of pyrimidine-based inhibitors, a QSAR model would typically be represented by an equation such as:
Biological Activity (e.g., pIC50) = c0 + c1Descriptor1 + c2Descriptor2 + ...
The performance of these models is evaluated using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). High values for these parameters indicate a good predictive model. For example, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors reported an R² value of 0.889 for their MLR model. nih.gov
Identification of Key Molecular Descriptors Influencing Activity
QSAR studies on pyrimidine derivatives have identified several key molecular descriptors that influence their biological activity. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.
For this compound, the following descriptors would likely be significant:
Electronic Descriptors: The presence of the electronegative bromine atom and the nitrogen atoms in the pyrimidine ring would significantly influence descriptors such as dipole moment and partial charges on atoms. These are crucial for electrostatic and hydrogen bonding interactions.
Steric/Topological Descriptors: The size and shape of the molecule, particularly the bulk of the cyclopentyl group, would be captured by descriptors like molecular volume, surface area, and shape indices. These are important for how well the molecule fits into a binding pocket.
Hydrophobic Descriptors: The lipophilicity of the compound, represented by descriptors like LogP, would be influenced by both the bromine atom and the cyclopentyl group. This is critical for membrane permeability and hydrophobic interactions within the target's active site.
| Descriptor Type | Specific Descriptor Example | Predicted Influence |
|---|---|---|
| Electronic | Dipole Moment | Influences polar interactions and solubility. |
| Steric | Molecular Volume | Determines steric fit within the binding site. |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
Biological and Pharmacological Investigations in Vitro and Mechanistic Focus
In Vitro Enzyme Inhibition Assays
The potential of 5-Bromo-2-(cyclopentyl)pyrimidine as an enzyme inhibitor, a common characteristic of pyrimidine (B1678525) derivatives, has been a subject of preliminary assessment.
Screening Against Relevant Kinase Panels (e.g., CDK families, other signaling kinases)
A comprehensive screening of this compound against a panel of kinases, including cyclin-dependent kinases (CDKs) and other signaling kinases, is a critical step in elucidating its mechanism of action. While studies on related pyrimidine compounds have shown that a bromo substitution at the 5-position can be well-tolerated by the ATP-binding pocket of various kinases, specific data from a kinase panel screening for this compound is not currently available in published literature. Such screenings are essential to identify primary kinase targets and to understand the selectivity profile of the compound.
Investigation of Inhibitory Mechanisms (e.g., ATP-competitive, allosteric)
Understanding how this compound might inhibit enzyme activity is fundamental. The primary mechanisms of kinase inhibition are typically competitive with ATP, the enzyme's natural substrate, or allosteric, where the inhibitor binds to a site other than the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. For this compound, detailed mechanistic studies to determine whether it acts as an ATP-competitive or allosteric inhibitor have not yet been reported.
Cell-Based Assays (In Vitro)
To complement enzymatic assays, the effects of this compound have been evaluated in the context of cellular models, particularly focusing on its impact on cancer cell proliferation and survival.
Antiproliferative Activity in Various Cancer Cell Lines
The ability of a compound to inhibit the growth of cancer cells is a key indicator of its potential as an anticancer agent. Research on pyrimidine-sulfonamide hybrids has suggested that a cyclopentyl group can be beneficial for antiproliferative activity in colon cancer cells nih.gov. However, specific IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for this compound across a range of cancer cell lines are not documented in the available scientific literature. Such data is crucial for determining the potency and spectrum of its antiproliferative effects.
Cell Cycle Progression Analysis (e.g., Flow Cytometry for cell cycle arrest)
Many anticancer agents exert their effects by interfering with the cell cycle, leading to arrest at specific phases and preventing cell division. Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). While general methods for assessing cell cycle arrest using techniques like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation and flow cytometry are well-established, specific studies detailing the effects of this compound on the cell cycle progression of any cancer cell line have not been publicly disclosed. nih.govnih.gov
Induction of Apoptosis in Cellular Models
Apoptosis, or programmed cell death, is a critical mechanism through which cancerous cells are eliminated. A recent study on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, which share the bromo-pyrimidine core, found that these compounds can induce apoptosis in non-small cell lung cancer cells nih.gov. This suggests that the broader class of bromo-pyrimidine compounds may have pro-apoptotic properties. However, there is currently no specific experimental data confirming or quantifying the induction of apoptosis by this compound in any cellular model.
Mechanistic Studies on Cellular Pathways (e.g., Western Blotting for protein phosphorylation)
Detailed mechanistic studies elucidating the impact of this compound on specific cellular signaling pathways, such as those involving protein phosphorylation, are not extensively available in the current scientific literature. Research in this area is crucial for understanding the molecular basis of any observed biological activity.
In broader studies of pyrimidine derivatives, the modulation of protein phosphorylation is a recognized mechanism of action. For instance, certain pyrimidine-based compounds have been developed as kinase inhibitors, directly influencing the phosphorylation state of key proteins involved in cell signaling cascades. These inhibitors can compete with ATP for the kinase's binding site, thereby preventing the phosphorylation of substrate proteins. Techniques like Western blotting are pivotal in such studies to detect changes in the phosphorylation status of specific proteins upon treatment with the compound.
For a compound like this compound, a hypothetical mechanistic study using Western blotting could involve treating a relevant cell line with the compound and then probing for the phosphorylation of key signaling proteins such as Akt, ERK, or members of the STAT family. A change in the phosphorylation levels of these proteins would suggest that the compound interferes with their respective signaling pathways. However, without specific experimental data for this compound, any discussion on its precise mechanism of action remains speculative.
Receptor Binding and Modulation Studies
The ability of a compound to interact with specific receptors is a fundamental aspect of its pharmacological profile. For pyrimidine derivatives, a wide range of receptor interactions has been reported, leading to various therapeutic applications.
Ligand-Receptor Interaction Assays
Specific ligand-receptor interaction assays for this compound are not prominently documented. However, the broader class of pyrimidine derivatives has been extensively studied for its receptor binding capabilities. For example, certain diaryl-substituted pyrimidines have been identified as potent and selective antagonists for the A3 adenosine (B11128) receptor. nih.gov Radioligand binding assays are commonly employed to determine the affinity of a compound for a specific receptor. In such assays, a radiolabeled ligand with known affinity for the receptor is used, and the test compound's ability to displace this radiolabeled ligand is measured. The resulting data provides the inhibition constant (Ki), a measure of the compound's binding affinity.
Should this compound be investigated for its receptor binding profile, a panel of receptor binding assays would be conducted to screen for its affinity towards various receptors, such as adenosine, dopamine (B1211576), or other G-protein coupled receptors (GPCRs).
Allosteric Modulation Studies
Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. This can offer a more subtle and potentially safer pharmacological intervention compared to direct agonists or antagonists.
While specific allosteric modulation studies on this compound are not available, the pyrimidine scaffold has been implicated in allosteric modulation of certain receptors. For instance, a thieno[2,3-d]pyrimidine (B153573) scaffold was identified as a novel negative allosteric modulator of the dopamine D2 receptor. acs.org Furthermore, the allosteric modulation of purine (B94841) and pyrimidine receptors, such as the A1 and A3 adenosine receptors, by various small molecules has been an active area of research. nih.govnih.gov These studies often involve functional assays where the effect of the potential allosteric modulator on the dose-response curve of the orthosteric ligand is examined. A shift in the curve to the left (potentiation) or right (inhibition) indicates positive or negative allosteric modulation, respectively.
Antimicrobial Activity Screening of Derivatives (In Vitro)
The emergence of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents. Pyrimidine derivatives have long been recognized for their potential in this area. nih.gov
Antibacterial Efficacy Against Pathogenic Strains
While specific data on the antibacterial activity of this compound is limited, numerous studies have demonstrated the antibacterial potential of various pyrimidine derivatives. For example, some substituted pyrimidine-2-thiones have shown activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. The mechanism of action for many of these compounds is thought to involve the inhibition of essential bacterial enzymes or interference with nucleic acid synthesis.
A study on 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds identified a derivative, 2-(5-fluoropyrimidinyl)pyridazinone, with potent activity against Klebsiella pneumoniae, demonstrating a Minimum Inhibitory Concentration (MIC) of 2 μg/mL. acs.org Although the substitution at the 2-position is different, this highlights the potential of the pyrimidine core in developing new antibacterial agents.
Below is a hypothetical data table illustrating the kind of results that would be sought in an antibacterial screening of a series of 5-Bromo-2-(cycloalkyl)pyrimidine derivatives.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 5-Bromo-2-(cyclopropyl)pyrimidine | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | |
| 5-Bromo-2-(cyclobutyl)pyrimidine | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | |
| This compound | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | |
| 5-Bromo-2-(cyclohexyl)pyrimidine | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available |
Antifungal Efficacy Against Fungal Species
Similar to the antibacterial potential, the antifungal activity of specific this compound derivatives is not well-documented. However, the broader class of pyrimidine derivatives has shown promise as antifungal agents. For instance, certain pyrimidine derivatives have been found to be effective against fungal species such as Candida albicans and Aspergillus niger. The mechanism of antifungal action can vary, including the inhibition of fungal-specific enzymes or disruption of the fungal cell membrane.
One study reported that a series of novel pyrimidine derivatives containing an amide moiety exhibited significant in vitro antifungal activities against various plant-pathogenic fungi. mdpi.com This indicates that with appropriate structural modifications, the pyrimidine scaffold can be a valuable template for the development of new antifungal compounds.
A representative data table for antifungal screening is presented below, which would be populated with experimental data for the compound of interest and its analogs.
| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 5-Bromo-2-(cyclopropyl)pyrimidine | Candida albicans | Data not available |
| Aspergillus niger | Data not available | |
| 5-Bromo-2-(cyclobutyl)pyrimidine | Candida albicans | Data not available |
| Aspergillus niger | Data not available | |
| This compound | Candida albicans | Data not available |
| Aspergillus niger | Data not available | |
| 5-Bromo-2-(cyclohexyl)pyrimidine | Candida albicans | Data not available |
| Aspergillus niger | Data not available |
Structure-Activity Relationship (SAR) Elucidation for Biological Targets
The exploration of the structure-activity relationships (SAR) for this compound and its analogs has been a critical component in understanding their interaction with various biological targets at a molecular level. These in vitro and mechanistic studies focus on how specific structural modifications influence the compound's potency and selectivity, providing a rational basis for the design of more effective and targeted therapeutic agents.
For a series of pyrimidine derivatives, the central pyrimidine ring was found to be a crucial moiety for their observed biological activities. nih.gov In some instances, pharmacophore models have been developed that highlight the importance of hydrogen bond acceptors, hydrophobic features, and aromatic rings. For one series of inhibitors, the optimal pharmacophore consisted of two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring feature, demonstrating the specific electronic and steric requirements for potent inhibition. nih.gov
The substituents on the pyrimidine ring play a defining role in the compound's interaction with its biological target. The 5-position, occupied by a bromine atom in the parent compound, is a key modulation point. The nature of the substituent at this position can significantly influence the compound's electronic properties and its ability to form halogen bonds or other interactions. Similarly, the 2-position, featuring a cyclopentyl group, contributes a significant hydrophobic element. The size and conformation of this cycloalkyl group are often critical for fitting into hydrophobic pockets within the target protein. Modifications at the 4- and 6-positions of the pyrimidine ring with various aryl or other functional groups can further refine the compound's activity by introducing additional points of interaction.
Systematic structural modifications of the this compound scaffold have been instrumental in optimizing the potency and selectivity of this class of compounds against their biological targets.
Modifications of the Pyrimidine Core and its Substituents:
The substitution pattern on the pyrimidine ring is a primary determinant of biological activity. nih.gov Studies on various pyrimidine derivatives have shown that the nature and position of substituents greatly influence their pharmacological effects.
In one study focused on pyrimidine derivatives as bone anabolic agents, a series of 31 compounds were synthesized and evaluated. The most potent compound identified was N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, which demonstrated high efficacy in promoting osteogenesis. nih.gov This highlights the importance of specific substitutions at the 4-, 5-, and 6-positions of the pyrimidine ring for achieving high potency.
Another study on pyrimidine derivatives as antitubercular agents indicated that the central pyrimidine ring was essential for activity. nih.gov It was also found that replacing a naphthyl group with other hydrophobic substitutes was well-tolerated, suggesting that the hydrophobicity at this position is a key driver of activity. nih.gov The representative derivative from this study, compound 5a , showed potent activity against various strains of tuberculosis. nih.gov
The impact of substitutions is further illustrated in the development of inhibitors for brassinosteroid biosynthesis, where α-(4-chlorophenyl)-α-phenyl-5-pyrimidinemethanol exhibited potent inhibitory activity. nih.gov This demonstrates that even without a halogen at the 5-position, significant activity can be achieved with appropriate substitutions elsewhere on the pyrimidine scaffold.
Interactive Data Table: SAR of Pyrimidine Derivatives
| Compound ID | R1 (Position 5) | R2 (Position 2) | R3 (Position 4) | Biological Target/Activity | Potency | Reference |
| This compound | -Br | -Cyclopentyl | -H | General Scaffold | - | |
| 18a | -Br | -NH-CO-(CH2)4CH3 | -4-bromophenyl | Bone Anabolism (BMP2/SMAD1) | 1 pM | nih.gov |
| 5a | -H | -NH-aryl | -aryl | Antitubercular (PknB) | MIC: 0.5-1.0 µg/mL | nih.gov |
| DPPM 4 | -C(OH)(Ph)(4-Cl-Ph) | -H | -H | Brassinosteroid Biosynthesis Inhibition | Potent | nih.gov |
This table illustrates how modifications to the core this compound structure can lead to compounds with diverse biological activities and high potency. The data clearly indicates that the pyrimidine core serves as a versatile scaffold for the development of targeted inhibitors.
Applications As a Research Intermediate and Chemical Scaffold
Utility in the Synthesis of Complex Heterocyclic Systems
The structure of 5-Bromo-2-(cyclopentyl)pyrimidine is ideally suited for the construction of more elaborate molecular architectures, particularly fused heterocyclic systems that are prevalent in biologically active compounds.
Fused pyrimidine (B1678525) systems, such as pyrrolopyrimidines and pyrazolopyrimidines, are recognized as "privileged scaffolds" in drug discovery, forming the core of numerous kinase inhibitors and anti-cancer agents. mdpi.comnih.gov The 5-bromo substituent on the pyrimidine ring is a key functional group for initiating cyclization reactions to form these fused rings. For instance, in the synthesis of pyrrolo[2,3-d]pyrimidines, a common strategy involves the reaction of a 5-bromopyrimidine (B23866) derivative with an appropriate amine, followed by an intramolecular cyclization. The bromine atom acts as a leaving group or facilitates a metal-catalyzed C-N bond formation to close the pyrrole (B145914) ring.
Similarly, the synthesis of pyrazolopyrimidines often utilizes a 5-bromopyrimidine as a starting point. A notable example is the development of cyclopentyl-pyrimidine based analogues as potent inhibitors of Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in cancer therapy. nih.gov In these syntheses, the pyrimidine core is appended with a pyrazole (B372694) moiety, often through a coupling reaction at the 5-position, demonstrating the utility of the bromo-substituent in constructing these complex, biologically relevant scaffolds. nih.govnih.govresearchgate.net The general synthetic pathway often involves the reaction of a suitably substituted pyrimidine with a hydrazine (B178648) derivative to construct the fused pyrazole ring.
Table 1: Key Coupling Reactions for Fused Heterocycle Synthesis
| Coupling Reaction | Catalyst/Reagents | Bond Formed | Relevance to Fused Systems |
| Buchwald-Hartwig Amination | Pd catalyst, phosphine (B1218219) ligand, base | C-N | Forms the crucial C-N bond for pyrrole or pyrazole ring closure. wikipedia.orgrsc.org |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base | C-C (alkyne) | Introduces an alkyne which can undergo subsequent cyclization to form fused rings. researchgate.netorganic-chemistry.org |
| Suzuki Coupling | Pd catalyst, base | C-C (aryl/vinyl) | Can be used to build up complexity before the final ring-closing step. libretexts.orgnih.gov |
Beyond fused heterocycles, the reactivity of the 5-bromo position allows for the construction of extended polycyclic and linear aromatic systems. The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl halides, is a powerful tool in this context. researchgate.netorganic-chemistry.org Starting with this compound, chemists can introduce phenylethynyl groups or other aromatic alkynes. acs.org Subsequent reactions can then build larger, rigid scaffolds. This methodology has been used to create linear, aza-substituted molecules with interesting photophysical properties, where the pyrimidine unit acts as a dipolar probe influencing crystal packing and electronic behavior. acs.org Such strategies are crucial for developing novel materials for applications in electronics and photonics.
Role in Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of diverse compounds (libraries) for high-throughput screening in drug discovery. nih.gov this compound is an excellent scaffold for such libraries due to the versatility of its 5-bromo group. This position serves as a reactive handle for a multitude of established and reliable cross-coupling reactions.
By subjecting this single starting material to an array of different boronic acids (in Suzuki couplings), alkynes (in Sonogashira couplings), or amines (in Buchwald-Hartwig aminations), a vast library of compounds can be synthesized in parallel. wikipedia.orgorganic-chemistry.orglibretexts.org Each member of the library retains the core 2-cyclopentylpyrimidine structure but varies at the 5-position. The cyclopentyl group itself provides a distinct, non-planar, lipophilic character which can be crucial for binding to protein targets, while the newly introduced groups at C-5 allow for a systematic exploration of the surrounding chemical space to optimize biological activity. nih.govscientificupdate.com
Development of Chemical Probes for Biological Research
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or in vivo context. nih.gov The conversion of a bioactive compound into a chemical probe often requires the introduction of a reporter tag, such as a fluorescent dye, a biotin (B1667282) moiety for affinity purification, or a clickable handle for further modification.
The 5-bromo position of this compound is an ideal site for such modifications. For example, fluorescently labeled alkynes can be attached via Sonogashira coupling, a technique that has been successfully applied to other 5-bromopyrimidine nucleosides like BrdU for DNA labeling. mdpi.com If a molecule containing the 2-cyclopentylpyrimidine scaffold is found to have interesting biological activity (e.g., the IGF-1R inhibitors), a corresponding probe can be synthesized from this compound. This probe can then be used in fluorescence microscopy, flow cytometry, or pull-down experiments to identify the specific protein targets, elucidate the mechanism of action, and validate the therapeutic hypothesis.
Contribution to the Expansion of Pyrimidine Chemical Space
The pyrimidine ring is a privileged structure in medicinal chemistry, yet the exploration of its chemical space is far from complete. nih.govresearchgate.netresearchgate.net this compound contributes significantly to this exploration by providing a unique combination of substituents.
The 2-cyclopentyl group offers several advantages over simple alkyl or aryl groups. Its non-planar, three-dimensional structure can lead to improved binding affinity and selectivity by accessing deeper or more complex pockets in protein targets. nih.gov Furthermore, cycloalkyl groups can enhance metabolic stability and improve pharmacokinetic properties compared to linear alkyl chains. scientificupdate.com
By providing a reliable synthetic route to a wide array of 5-substituted-2-cyclopentylpyrimidines and their fused derivatives, this building block allows researchers to systematically investigate a previously underexplored region of chemical space. This exploration can lead to the discovery of compounds with novel biological activities and improved drug-like properties, ultimately expanding the therapeutic potential of the pyrimidine scaffold. researchgate.net
Future Directions and Emerging Research Avenues for 5 Bromo 2 Cyclopentyl Pyrimidine
The foundational structure of 5-Bromo-2-(cyclopentyl)pyrimidine presents a compelling scaffold for future scientific exploration. As researchers delve deeper into the potential of pyrimidine-based compounds, several key areas of investigation are emerging. These avenues range from the synthesis of new, biologically active molecules to the integration of cutting-edge technologies like artificial intelligence and the exploration of novel applications in material science. The ongoing research into this and related pyrimidine (B1678525) derivatives promises to unlock new therapeutic and technological possibilities.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 5-Bromo-2-(cyclopentyl)pyrimidine via nucleophilic substitution?
- Methodological Answer : Utilize an aromatic nucleophilic substitution (SNAr) reaction between 5-bromo-2-chloropyrimidine and cyclopentylamine. Key parameters include:
- Catalyst : Dilisopropylethylamine (DIPEA) to deprotonate the amine and enhance reactivity.
- Solvent : Dimethylformamide (DMF) or dichloromethane (DCM) at 80–100°C for 12–24 hours.
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or LC-MS.
- Workup : Extract with ethyl acetate, wash with brine, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity >98% can be confirmed by GC or HPLC .
Q. How can high-purity this compound be isolated from reaction mixtures?
- Methodological Answer : Employ recrystallization using ethanol/water (7:3 v/v) to remove unreacted starting materials. For single-crystal growth, use slow evaporation of a saturated solution in acetonitrile at 4°C. Crystal lattice parameters (e.g., orthorhombic system, space group P212121) and purity (>99%) are validated via X-ray diffraction and melting point analysis .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 100 K provides precise bond lengths, angles, and dihedral angles (e.g., 10.81° between pyrimidine and cyclopentyl rings). Data refinement with SHELXTL software (R-factor <0.05) confirms molecular packing and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps. These models predict reactivity at the bromine and pyrimidine nitrogen sites, guiding further functionalization .
Q. How does the cyclopentyl substituent influence the biological activity of pyrimidine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies show the cyclopentyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. In antiviral assays, this substituent increases binding affinity to viral polymerase hydrophobic pockets by 3-fold compared to methyl groups .
Q. How can researchers address contradictory spectral data (e.g., NMR signal overlap) for this compound?
- Methodological Answer : Use 2D NMR techniques:
- HSQC : Correlate <sup>1</sup>H and <sup>13</sup>C signals to resolve overlapping proton environments.
- HMBC : Identify long-range coupling between bromine and adjacent carbons.
- XRD validation : Cross-check assignments with crystallographic coordinates .
Q. What safety protocols are critical when handling this compound and its intermediates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
